molecular formula C15H14ClNO5S B2534657 3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic acid CAS No. 606945-29-3

3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic acid

Cat. No.: B2534657
CAS No.: 606945-29-3
M. Wt: 355.79
InChI Key: MNMHNWSFUSLJBT-UHFFFAOYSA-N
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Description

3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic acid is a chemical compound with the molecular formula C15H14ClNO5S. It is known for its unique structure, which includes a chlorophenoxy group, a phenylsulfonamido group, and a propanoic acid moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

The primary targets of 3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic acid are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.

Mode of Action

this compound acts as a potent triple-acting agonist for PPARα, PPARγ, and PPARδ . By binding to these receptors, it activates them, leading to changes in gene expression that regulate lipid and glucose metabolism.

Safety and Hazards

The safety and hazards associated with “3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic acid” are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for “3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic acid” are not specified in the available resources. Its potential applications would depend on its physical and chemical properties, as well as its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic acid typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with a suitable halogenating agent to form 2-chlorophenoxy.

    Coupling with Phenylsulfonamide: The 2-chlorophenoxy intermediate is then coupled with phenylsulfonamide under specific conditions to form the desired sulfonamido intermediate.

    Introduction of the Propanoic Acid Group: Finally, the sulfonamido intermediate undergoes a reaction with a propanoic acid derivative to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorosulfonylphenyl)propionic acid: Shares a similar sulfonamido group but differs in the chlorophenoxy moiety.

    2-Chlorophenoxyacetic acid: Similar chlorophenoxy group but lacks the sulfonamido and propanoic acid groups.

Uniqueness

3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic acid is unique due to its combination of a chlorophenoxy group, a phenylsulfonamido group, and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO5S/c16-13-3-1-2-4-14(13)22-11-5-7-12(8-6-11)23(20,21)17-10-9-15(18)19/h1-8,17H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMHNWSFUSLJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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